molecular formula C6H14ClN B14883944 1-Butanamine, 4-chloro-N,N-dimethyl-

1-Butanamine, 4-chloro-N,N-dimethyl-

Cat. No.: B14883944
M. Wt: 135.63 g/mol
InChI Key: LYHKQHLOZUTVKA-UHFFFAOYSA-N
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Description

1-Butanamine, 4-chloro-N,N-dimethyl- is an organic compound with the molecular formula C6H14ClN It is a derivative of butanamine, where the amino group is substituted with a 4-chloro and N,N-dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanamine, 4-chloro-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3-chloropropane with dimethylamine in the presence of a phase transfer catalyst like polyethylene glycol (PEG). This reaction yields 3-dimethylamino-1-chloropropane, which can then be further reacted with magnesium to form the desired product .

Industrial Production Methods: Industrial production of 1-Butanamine, 4-chloro-N,N-dimethyl- typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Butanamine, 4-chloro-N,N-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as alcohols or thiols.

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

Scientific Research Applications

1-Butanamine, 4-chloro-N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanamine, 4-chloro-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 1-Butanamine, N,N-dimethyl-
  • 1-Butanamine, 4-chloro-
  • 1-Butanamine, N-methyl-

Comparison: 1-Butanamine, 4-chloro-N,N-dimethyl- is unique due to the presence of both a 4-chloro and N,N-dimethyl group, which imparts distinct chemical properties compared to its analogs. For example, the 4-chloro substitution increases its reactivity in substitution reactions, while the N,N-dimethyl group affects its solubility and interaction with biological targets .

Properties

IUPAC Name

4-chloro-N,N-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHKQHLOZUTVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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